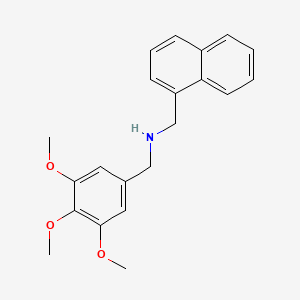
N-(3-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide, commonly known as CBR-2092, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a benzofuran derivative that has been shown to have a range of biochemical and physiological effects, making it a promising tool for researchers in the fields of pharmacology, neuroscience, and biochemistry.
Mécanisme D'action
CBR-2092 acts as a selective antagonist for the dopamine D3 receptor, meaning that it binds to this receptor and prevents the binding of dopamine, a neurotransmitter that is involved in reward and motivation pathways in the brain. By blocking the activity of the dopamine D3 receptor, CBR-2092 has been shown to modulate the release of other neurotransmitters such as acetylcholine and glutamate, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
CBR-2092 has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release and the regulation of neuronal activity in the brain. In animal studies, CBR-2092 has been shown to reduce drug-seeking behavior and to modulate the rewarding effects of drugs of abuse such as cocaine and methamphetamine. Additionally, CBR-2092 has been shown to have potential therapeutic effects in the treatment of Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CBR-2092 in scientific research is its selectivity for the dopamine D3 receptor, which allows researchers to study the role of this receptor in various physiological processes. Additionally, CBR-2092 has been shown to have a relatively low toxicity profile, making it a safe tool for use in animal studies. However, one limitation of using CBR-2092 is its relatively low potency, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on CBR-2092, including the development of more potent derivatives of this compound for use in animal studies and the exploration of its potential therapeutic effects in the treatment of various neurological disorders. Additionally, further research is needed to elucidate the precise mechanisms by which CBR-2092 modulates neurotransmitter release and neuronal activity in the brain, which could lead to the development of new drugs for the treatment of addiction and other neuropsychiatric disorders.
Méthodes De Synthèse
CBR-2092 can be synthesized using a variety of methods, including the reaction of 3-chlorobenzylamine with 3-methyl-1-benzofuran-2-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). Alternatively, CBR-2092 can be synthesized by the reaction of 3-chlorobenzylamine with 3-methyl-1-benzofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine.
Applications De Recherche Scientifique
CBR-2092 has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the function of G protein-coupled receptors (GPCRs) in the brain. GPCRs are a family of proteins that are involved in a wide range of physiological processes, including neurotransmission, hormone signaling, and immune function. CBR-2092 has been shown to selectively bind to a specific subtype of GPCR known as the dopamine D3 receptor, making it a useful tool for studying the role of this receptor in various physiological processes.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-11-14-7-2-3-8-15(14)21-16(11)17(20)19-10-12-5-4-6-13(18)9-12/h2-9H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUPZDIJNAFHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-benzyl-1-[(4-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5803605.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5803606.png)

![3-amino-4-{[2-(diethylamino)ethyl]amino}-2H-chromen-2-one](/img/structure/B5803613.png)
![ethyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5803617.png)
![N-(3-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5803619.png)
![3-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5803625.png)
![4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5803630.png)
![N-(4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B5803654.png)
![2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5803662.png)


